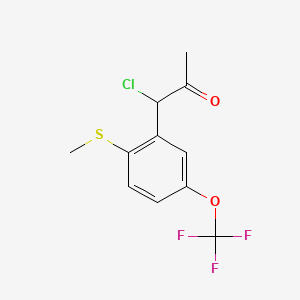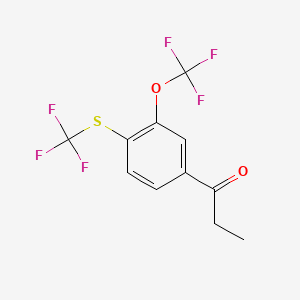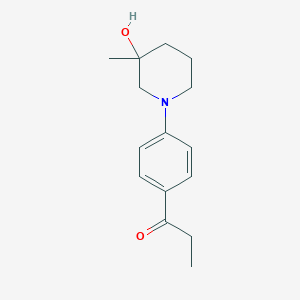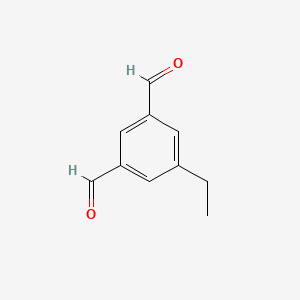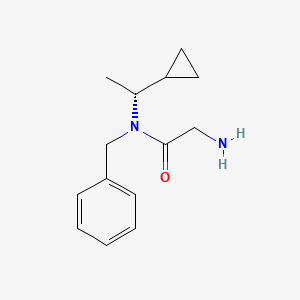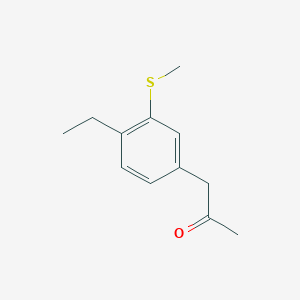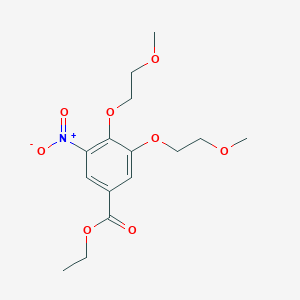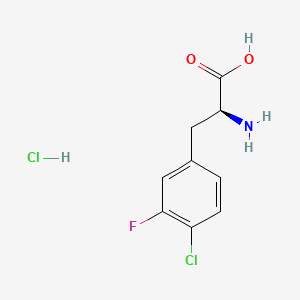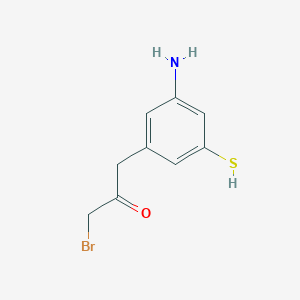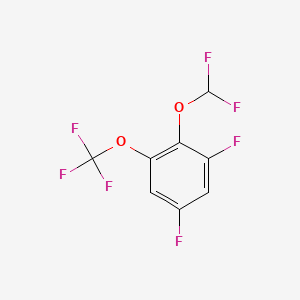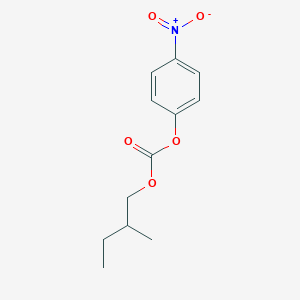
4-Nitrophenyl 2-methyl butyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-methyl butyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a nitrophenyl group attached to a carbonate moiety, which is further linked to a 2-methyl butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-methyl butyl carbonate typically involves the reaction of 4-nitrophenol with 2-methyl butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-Nitrophenol+2-Methyl butyl chloroformate→4-Nitrophenyl 2-methyl butyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the preparation of polycarbonates by reducing reaction times and heat exposure during polymerization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl 2-methyl butyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield 4-nitrophenol and 2-methyl butanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 4-Nitrophenol and 2-Methyl butanol.
Reduction: 4-Aminophenyl 2-methyl butyl carbonate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-methyl butyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polycarbonates and other polymers.
Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2-methyl butyl carbonate involves the cleavage of the carbonate ester bond, which can be catalyzed by enzymes or chemical reagents. The nitrophenyl group acts as a leaving group, facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl acetate: Another nitrophenyl ester used in enzyme assays.
4-Nitrophenyl butyrate: Similar in structure but with a butyrate group instead of a carbonate.
Bis(pentafluorophenyl) carbonate: Used in the synthesis of polycarbonates with different properties.
Uniqueness: 4-Nitrophenyl 2-methyl butyl carbonate is unique due to its specific combination of a nitrophenyl group and a 2-methyl butyl chain, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-methylbutyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H15NO5/c1-3-9(2)8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
IXMZSBLZBVFCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


